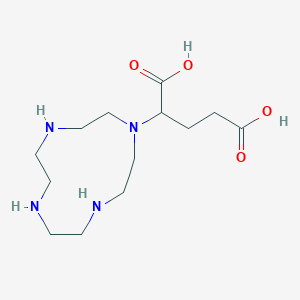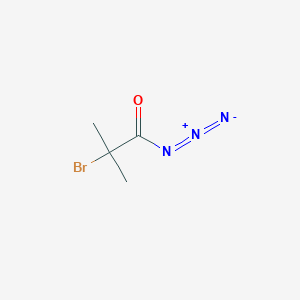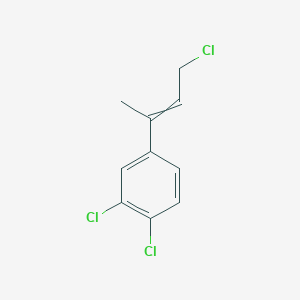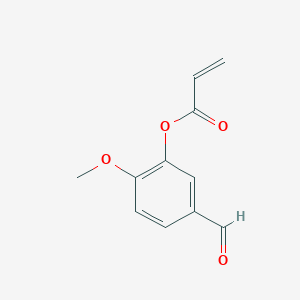propanedinitrile CAS No. 647839-54-1](/img/structure/B12593072.png)
[(6-Chloropyridin-3-yl)methyl](3,3-difluoroprop-2-en-1-yl)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloropyridin-3-yl)methylpropanedinitrile is an organic compound with a complex structure that includes a chloropyridine ring and a difluoropropenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)methylpropanedinitrile typically involves multiple steps:
Starting Materials: The synthesis begins with 6-chloropyridine and 3,3-difluoroprop-2-en-1-yl bromide.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions, often using a solvent such as dimethyl sulfoxide (DMSO) or methanol.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the coupling reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of (6-Chloropyridin-3-yl)methylpropanedinitrile may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(6-Chloropyridin-3-yl)methylpropanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine ring, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(6-Chloropyridin-3-yl)methylpropanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (6-Chloropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparación Con Compuestos Similares
(6-Chloropyridin-3-yl)methylpropanedinitrile can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as [(6-Chloropyridin-3-yl)methyl]methylamine and 2-chloro-5-(methylaminomethyl)pyridine.
Uniqueness: The presence of the difluoropropenyl group and the specific substitution pattern on the pyridine ring make it distinct from other related compounds.
This detailed article provides a comprehensive overview of (6-Chloropyridin-3-yl)methylpropanedinitrile, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
647839-54-1 |
|---|---|
Fórmula molecular |
C12H8ClF2N3 |
Peso molecular |
267.66 g/mol |
Nombre IUPAC |
2-[(6-chloropyridin-3-yl)methyl]-2-(3,3-difluoroprop-2-enyl)propanedinitrile |
InChI |
InChI=1S/C12H8ClF2N3/c13-10-2-1-9(6-18-10)5-12(7-16,8-17)4-3-11(14)15/h1-3,6H,4-5H2 |
Clave InChI |
NWJSTRRZPZRILK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1CC(CC=C(F)F)(C#N)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione](/img/structure/B12593008.png)


![Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid](/img/structure/B12593024.png)
![3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B12593025.png)



![N-(5-Bromo-2-pyridinyl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide](/img/structure/B12593051.png)



![4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzaldehyde](/img/structure/B12593076.png)
